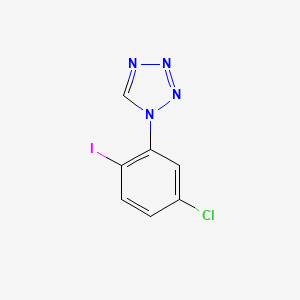

1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole

Descripción

Propiedades

IUPAC Name |

1-(5-chloro-2-iodophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN4/c8-5-1-2-6(9)7(3-5)13-4-10-11-12-13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIHBGZWOKWMRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=NN=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-chloro-2-iodoaniline with sodium azide in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution and electrophiles like halogens for electrophilic substitution.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted tetrazole, while oxidation can produce a nitro-substituted tetrazole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrazoles, including 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole, have shown promise in the development of anticancer agents. The compound acts as an inhibitor of tryptophan hydroxylase (TPH), which is involved in serotonin biosynthesis. Inhibiting TPH can reduce serotonin levels, potentially impacting tumor growth in certain cancers .

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be used to create inhibitors for diseases related to serotonin dysregulation, such as gastrointestinal disorders and mood disorders . The versatility of tetrazoles in medicinal chemistry is well-documented, with numerous studies highlighting their role as pharmacophores in drug design .

Agricultural Applications

Pesticide Development

The tetrazole ring structure is known for its effectiveness in agricultural chemicals. Compounds containing tetrazoles have been utilized in the formulation of pesticides due to their ability to disrupt biological processes in pests. The introduction of halogenated phenyl groups enhances the biological activity of these compounds .

Fungicides

Tetrazole derivatives are also being explored as fungicides. Their ability to interfere with fungal metabolism makes them suitable candidates for development into effective agricultural fungicides. Ongoing research aims to optimize their efficacy and reduce environmental impact .

Coordination Chemistry

Ligands in Catalysis

1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole has been studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be leveraged in catalysis. For example, it has been reported as a ligand in palladium-catalyzed reactions, enhancing reaction rates and selectivity .

Metal Complexes

The formation of metal complexes using tetrazoles has implications for materials science and nanotechnology. These complexes can exhibit unique electronic properties and are being investigated for applications in sensors and electronic devices .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The chloro and iodo substituents can enhance the compound’s binding affinity and selectivity for its targets.

Comparación Con Compuestos Similares

Structural and Physical Properties

Substituent position and identity significantly influence physical properties. Below is a comparative analysis with key analogs:

Key Observations :

- Halogen substituents (Cl, Br, I) increase melting points due to enhanced intermolecular interactions (e.g., 1-(4-Bromophenyl)-1H-tetrazole, 183–185°C vs. 1-(2-Methyl-3-Chlorophenyl)-1H-tetrazole, 95–96°C) .

- Electron-withdrawing groups (e.g., Cl, Br) deshield aromatic protons, shifting $^1$H NMR signals upfield .

Actividad Biológica

1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This tetrazole derivative has been studied for its potential therapeutic applications, particularly in the fields of antifungal, anticancer, and anti-inflammatory treatments. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole typically involves a one-pot reaction using various catalysts and reagents. For instance, one method utilizes tributylmethylammonium chloride as a catalyst to facilitate the cycloaddition of azides with substituted phenyl compounds . The efficiency and yield of these reactions are crucial for the subsequent biological evaluations.

Antifungal Activity

Recent studies have highlighted the antifungal properties of tetrazole derivatives. For example, 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole was evaluated for its activity against Candida species using the microbroth dilution method. The compound exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) in the low micromolar range . These findings suggest that this tetrazole derivative could be a promising candidate for antifungal drug development.

Cytotoxicity

In addition to its antifungal properties, the cytotoxic effects of 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole were assessed using the MTT assay against NIH/3T3 cells. The results indicated that while the compound demonstrated potent antifungal activity, it exhibited relatively low cytotoxicity against mammalian cells . This balance between efficacy and safety is essential for developing therapeutics with minimal side effects.

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole derivatives has garnered attention in recent years. Compounds similar to 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. For instance, analogs have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac . This suggests that 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole could possess similar anti-inflammatory properties.

Case Studies and Research Findings

Q & A

Q. How do crystal packing interactions influence the compound’s stability and polymorphism?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify C–H⋯N, π-π, and halogen-bonding interactions.

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density.

- Polymorph Screening : Use solvent/antisolvent crystallization to isolate metastable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.